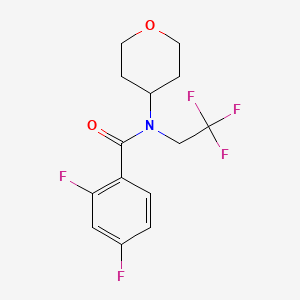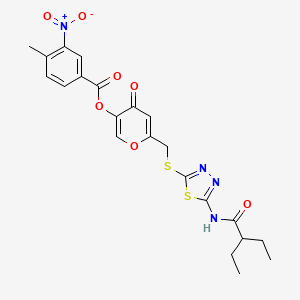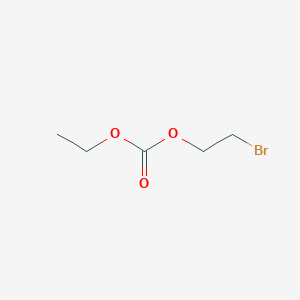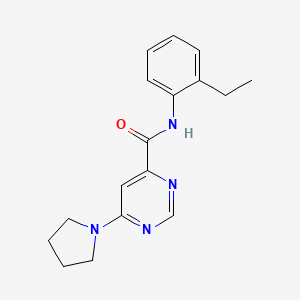
2,4-difluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-difluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring, an oxan-4-yl group, and a trifluoroethyl group attached to the nitrogen atom of the amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzoic acid, oxan-4-ylamine, and 2,2,2-trifluoroethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 2,4-difluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with oxan-4-ylamine and 2,2,2-trifluoroethylamine to form the desired benzamide compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,4-difluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide functional group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted benzamides with different functional groups.
Reduction: Formation of corresponding amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
2,4-difluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific properties, such as fluorinated polymers or coatings.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and other biological processes.
Industrial Applications: The compound may be utilized in the synthesis of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2,4-difluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The trifluoroethyl and oxan-4-yl groups contribute to the compound’s binding affinity and specificity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways, signaling proteins, and receptors.
類似化合物との比較
Similar Compounds
2,4-difluoro-N-(2,2,2-trifluoroethyl)benzamide: Lacks the oxan-4-yl group, which may affect its binding properties and reactivity.
2,4-difluoro-N-(oxan-4-yl)benzamide: Lacks the trifluoroethyl group, which may influence its chemical stability and biological activity.
2,4-difluoro-N-(2,2,2-trifluoroethyl)-N-methylbenzamide: Contains a methyl group instead of the oxan-4-yl group, potentially altering its pharmacokinetic properties.
Uniqueness
2,4-difluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of both the oxan-4-yl and trifluoroethyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2,4-difluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO2/c15-9-1-2-11(12(16)7-9)13(21)20(8-14(17,18)19)10-3-5-22-6-4-10/h1-2,7,10H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZFPZHWCVECLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2425841.png)


![N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2425844.png)

![7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2425848.png)

![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2425857.png)
![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2425859.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2425860.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2425863.png)
